molecular formula C22H22N2O3 B15212849 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- CAS No. 112392-91-3

3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-

カタログ番号: B15212849
CAS番号: 112392-91-3
分子量: 362.4 g/mol
InChIキー: AEGYDGJTEDQRII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-" is a structurally complex isoquinoline derivative. Isoquinoline-based compounds are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and central nervous system (CNS)-targeting activities . This compound features a 1,2-dihydro-1-oxo isoquinoline core substituted with a phenyl group at position 4 and a pyrrolidinyl-ethyl chain at position 2. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability.

特性

CAS番号

112392-91-3

分子式

C22H22N2O3

分子量

362.4 g/mol

IUPAC名

1-oxo-4-phenyl-2-(2-pyrrolidin-1-ylethyl)isoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H22N2O3/c25-21-18-11-5-4-10-17(18)19(16-8-2-1-3-9-16)20(22(26)27)24(21)15-14-23-12-6-7-13-23/h1-5,8-11H,6-7,12-15H2,(H,26,27)

InChIキー

AEGYDGJTEDQRII-UHFFFAOYSA-N

正規SMILES

C1CCN(C1)CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . Subsequent functionalization steps introduce the pyrrolidinyl and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反応の分析

Types of Reactions

3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:

作用機序

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Key Observations :

  • The pyrrolidinyl-ethyl substituent in the target compound may enhance CNS penetration due to the tertiary amine, similar to Tezampanel’s tetrazole-ethyl chain, which improves blood-brain barrier (BBB) permeability .
  • Phenyl at C4 (target compound) vs. hydroxyl at C4 (CAS 14174-93-7): The phenyl group likely increases lipophilicity, whereas hydroxyl enhances polarity, affecting solubility and metabolic pathways .
  • Ester vs. carboxylic acid (e.g., methyl ester in CAS 339106-28-4 vs. free acid in the target compound): Esters improve oral bioavailability but require hydrolysis for activation .

Physicochemical Properties

Predicted properties for selected analogues (experimental data for the target compound are lacking):

Compound Molecular Weight (g/mol) Predicted logP Water Solubility (mg/mL) pKa
Target Compound ~395.45 2.8–3.5 <0.1 4.1 (carboxylic acid)
CAS 339106-28-4 421.33 3.1 0.05 -2.86 (acidic nitro group)
CAS 14174-93-7 247.24 1.9 1.2 3.2 (phenolic OH)

Notes:

  • The target compound’s pyrrolidinyl-ethyl chain may elevate logP compared to hydroxylated analogues, reducing aqueous solubility but enhancing membrane permeability.
  • The nitro-CF3 group in CAS 339106-28-4 contributes to strong electron-withdrawing effects, lowering pKa and increasing acidity .

生物活性

3-Isoquinolinecarboxylic acid derivatives, particularly 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- , have garnered attention in pharmacological research due to their potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its isoquinoline backbone and specific functional groups that contribute to its biological activity. The chemical formula is C22H22N2O4C_{22}H_{22}N_{2}O_{4}, and it features a pyrrolidine moiety which is significant for its interaction with various receptors.

Research indicates that 3-Isoquinolinecarboxylic acid derivatives interact with multiple receptor systems:

  • Opioid Receptors : These compounds exhibit affinity for opioid receptors, particularly the κ-opioid receptor (KOR), which has implications for pain management and addiction treatment. Studies have shown that modifications to the isoquinoline structure can enhance selectivity and potency at these receptors .
  • Glutamate Receptors : Some derivatives have been studied for their antagonistic effects on ionotropic glutamate receptors (iGluRs), suggesting a role in modulating excitatory neurotransmission, which could be beneficial in conditions like epilepsy and neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antinociceptive Activity

Several studies demonstrate that 3-Isoquinolinecarboxylic acid derivatives possess significant antinociceptive properties. For instance, in animal models, these compounds have shown to reduce pain responses comparable to standard analgesics, indicating their potential as pain relief agents.

Neuroprotective Effects

Research has indicated that these compounds may protect neuronal cells from excitotoxicity associated with excessive glutamate signaling. This neuroprotective effect is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Pain Management : A study evaluated the efficacy of a specific derivative in a rat model of chronic pain. Results showed a dose-dependent reduction in pain scores, suggesting potential for clinical use in chronic pain management.
  • Neuroprotection : In vitro studies demonstrated that 3-Isoquinolinecarboxylic acid derivatives could significantly reduce neuronal cell death induced by glutamate toxicity, highlighting their neuroprotective capabilities.

Data Table: Biological Activities of 3-Isoquinolinecarboxylic Acid Derivatives

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain response
NeuroprotectiveReduced neuronal cell death
Opioid Receptor BindingHigh affinity for κ-opioid receptors
Glutamate Receptor AntagonismInhibition of excitotoxicity

Q & A

Q. What are the common synthetic routes for preparing 3-isoquinolinecarboxylic acid derivatives, and how do reaction conditions influence product yield?

The synthesis of spiroheterocyclic 3-isoquinolinecarboxylic acid derivatives often involves the reaction of homophthalic anhydride with ketimines or heterocyclic ketones. For example, cyclization reactions using imines derived from heterocyclic ketones (e.g., pyridine derivatives) under reflux conditions in acetonitrile with catalysts like piperidine are common . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of reactants. X-ray crystallography and DFT calculations are critical for confirming spirocyclic structures and electronic properties .

Q. What spectroscopic and computational methods are used to characterize the structural features of 3-isoquinolinecarboxylic acid derivatives?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (MS) to identify functional groups and molecular weight. X-ray diffraction provides crystallographic data for spirocyclic systems, while DFT calculations validate electronic configurations and predict reactivity patterns. For example, ab initio methods can model steric effects of substituents like the pyrrolidinyl group .

Q. How are the biological activities of 3-isoquinolinecarboxylic acid derivatives screened in preclinical studies?

Derivatives are tested for pharmacological properties (e.g., anticancer, anti-inflammatory) via in vitro assays targeting enzymes like cetylcholinesterase or receptors such as β-adrenoreceptors. Biological activity correlates with substituent positioning; for instance, pyrimidine or triazole moieties enhance antimicrobial or antitumor effects . Dose-response curves and IC₅₀ values are calculated using cell-based assays, with structural analogs serving as positive controls .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of enantiomerically pure 3-isoquinolinecarboxylic acid derivatives?

DFT calculations predict transition states and enantiomeric excess by analyzing energy barriers in chiral environments. For example, introducing tert-butyl-protected amines during synthesis avoids racemization, enabling enantiopure intermediates without chromatographic separation. Computational modeling guides the selection of chiral auxiliaries and reaction pathways to minimize byproducts .

Q. What strategies resolve contradictions in synthetic pathways for spiroheterocyclic isoquinoline derivatives?

Discrepancies between reported methods (e.g., ketimine vs. heterocyclic ketone precursors) are addressed via mechanistic studies. Kinetic isotope effects or intermediate trapping can identify rate-limiting steps. For instance, homophthalic anhydride reactions with heterocyclic ketones may proceed via a different cycloaddition mechanism compared to arylidenemalononitrile pathways, requiring tailored optimization .

Q. How do reaction engineering approaches enhance scalability for lab-scale synthesis of 3-isoquinolinecarboxylic acid derivatives?

Process intensification methods, such as flow chemistry or microwave-assisted synthesis, reduce reaction times and improve reproducibility. For example, refluxing with triethyl orthoformate in acetic anhydride under controlled pressure enhances yields of ethoxymethyleneamino derivatives. Membrane separation technologies can purify intermediates efficiently .

Q. What methodologies validate the structure-activity relationships (SARs) of 3-isoquinolinecarboxylic acid analogs?

SAR studies combine synthetic modifications (e.g., substituent variation at the 4-phenyl or pyrrolidinyl positions) with in vitro/in vivo testing. QSAR models correlate electronic parameters (Hammett constants) or steric bulk with biological efficacy. For instance, methoxy groups at specific positions enhance anti-HIV activity by improving membrane permeability .

Methodological Guidance

Q. How to address low yields in multi-step syntheses of 3-isoquinolinecarboxylic acid derivatives?

Optimize each step via design of experiments (DoE):

  • Step 1 : Screen solvents (e.g., acetonitrile vs. DMF) and catalysts (piperidine vs. triethylamine) for imine formation .
  • Step 2 : Use orthogonal protecting groups (e.g., Boc) to prevent side reactions during cyclization .
  • Step 3 : Employ high-throughput purification (e.g., preparative HPLC) for intermediates .

Q. How to analyze conflicting spectral data for spirocyclic intermediates?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR stretching frequencies with DFT-predicted values for carbonyl or amide groups. For crystallographic ambiguities, refine X-ray data with software like SHELXL and validate via R-factor analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。